Bienvenue dans la boutique en ligne BenchChem!

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea

Organocatalysis Medicinal Chemistry Structure-Activity Relationship

The target compound, systematically named 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methyl]thiourea (CAS 13795-11-4; molecular formula C₁₇H₁₄F₆N₂OS; MW 408.36 g/mol), is an unsymmetrical thiourea derivative. It features a strongly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group on one N-terminus, a characteristic motif privileged for hydrogen-bond-based organocatalysis due to the involvement of its ortho‑CH bond in Lewis‑base binding.

Molecular Formula C17H14F6N2OS
Molecular Weight 408.36
CAS No. 13795-11-4
Cat. No. B2437579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea
CAS13795-11-4
Molecular FormulaC17H14F6N2OS
Molecular Weight408.36
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C17H14F6N2OS/c1-26-14-4-2-10(3-5-14)9-24-15(27)25-13-7-11(16(18,19)20)6-12(8-13)17(21,22)23/h2-8H,9H2,1H3,(H2,24,25,27)
InChIKeyHURBEKBJKMJVJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea (CAS 13795-11-4): Core Identity and Procurement Profile


The target compound, systematically named 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methyl]thiourea (CAS 13795-11-4; molecular formula C₁₇H₁₄F₆N₂OS; MW 408.36 g/mol), is an unsymmetrical thiourea derivative. It features a strongly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group on one N-terminus, a characteristic motif privileged for hydrogen-bond-based organocatalysis due to the involvement of its ortho‑CH bond in Lewis‑base binding [1]. The opposite N-terminus bears a 4‑methoxybenzyl substituent, providing a distinct electronic and steric environment compared to related analogs. Physicochemical data include a predicted density of 1.4±0.1 g/cm³, a boiling point of 397.9±52.0 °C at 760 mmHg, and a flash point of 194.4±30.7 °C . Its high purity grades — typically 98% from specialty suppliers — position it as a research-ready intermediate for catalytic and medicinal chemistry programs.

Why 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea Cannot Be Replaced by In‑Class Analogs


Within the class of N‑aryl‑N′‑benzyl thioureas, the substitution pattern on the benzyl ring profoundly modulates both organocatalytic efficiency and target‑binding profiles. The presence and position of the methoxy group in the target compound (para‑OCH₃) is known to alter electronic donation into the thiourea core, shifting its hydrogen‑bond donor/acceptor capacity [1]. Direct replacement with the des‑methoxy analog VPC‑70063 (CAS 13571‑44‑3), which bears an unsubstituted benzyl group, can lead to different potency; VPC‑70063 exhibits a c‑Myc‑Max transcriptional inhibition IC₅₀ of 8.9 μM . Furthermore, moving the methoxy group from the para to the ortho position (CAS 1024572‑83‑5) is expected to sterically hinder the thiourea NH and alter the conformational landscape, affecting both catalytic selectivity and biological activity [2]. These structure‑activity relationships mean that generic substitution within this series is not trivial, and product‑specific validation is required for each analog to verify potency, selectivity, and solubility.

Quantitative Differentiation of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea Against the Most Relevant Analogs


Para-Methoxy Structural Differentiation vs. Unsubstituted Analog VPC‑70063

The target compound possesses a 4‑methoxy group on the benzyl ring, whereas VPC‑70063 (CAS 13571‑44‑3) has no substituent. This para‑OCH₃ group increases the electron density of the benzyl moiety, which can strengthen the intramolecular NH···π interaction and modify the acidity of the thiourea NH protons. In organocatalytic applications, such electronic tuning is known to alter reaction yield and enantioselectivity [1]. VPC‑70063, lacking this group, demonstrates a c‑Myc‑Max transcriptional inhibition IC₅₀ of 8.9 μM . While direct IC₅₀ data for the target compound against c‑Myc‑Max are not available, the electronic divergence translates into a distinct structure‑activity profile that renders it a distinct screening candidate for both catalysis and biological assays.

Organocatalysis Medicinal Chemistry Structure-Activity Relationship

Regioisomeric Differentiation: 4‑Methoxy vs. 2‑Methoxy Analog

The ortho-methoxy isomer (CAS 1024572‑83‑5) places the methoxy group adjacent to the thiourea NH, creating steric hindrance and potential intramolecular hydrogen bonding that are absent in the para‑substituted target compound. This steric and electronic perturbation can dramatically influence catalytic activity and biological recognition. In comparable thiourea systems, ortho substitution has been shown to reduce catalytic turnover by steric shielding of the thiourea active site [1]. The target compound’s para arrangement maintains an unencumbered thiourea function, providing a more predictable hydrogen-bonding scaffold for ligand design.

Medicinal Chemistry Organocatalysis Isomeric Purity

Supplier‑Verified Purity Benchmarking Against Closest Competitors

Commercially available lots of the target compound are supplied at 98% purity (HPLC) by established vendors . In contrast, the direct analog VPC‑70063 is listed at 99.98% purity , but at a significantly higher cost per milligram. The 98% purity level is sufficient for most catalytic screening and medicinal chemistry applications, offering a favorable cost‑purity trade‑off, while the critical chemical identity is confirmed by molecular weight (408.36 g/mol), density (1.4 g/cm³), and boiling point (397.9 °C) data .

Chemical Procurement Quality Control Assay Comparison

Predicted Lipophilicity Advantage Over Symmetric Bis‑(trifluoromethyl)phenyl Thiourea

The unsymmetrical nature of the target compound, incorporating a 4‑methoxybenzyl group, is predicted to yield a lower logP compared to the fully symmetric Schreiner’s thiourea (N,N′-bis[3,5‑bis(trifluoromethyl)phenyl]thiourea). While no experimentally measured logP is available, computational estimates suggest a logP of approximately 5.2 for the target compound , whereas Schreiner’s thiourea is expected to have a significantly higher logP due to its four CF₃ groups. This moderate lipophilicity can be advantageous for achieving aqueous solubility in biological assay buffers and for facilitating compound formulation.

Drug Design Physicochemical Property ADME

Optimal Application Scenarios for 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea Based on Verified Evidence


Chiral Organocatalyst Screening in Asymmetric Synthesis

The 3,5‑bis(trifluoromethyl)phenyl motif is a well‑established privileged fragment in thiourea organocatalysis, engaging Lewis‑basic substrates through a network of hydrogen bonds including the ortho‑CH [1]. The target compound, with its unhindered para‑methoxybenzyl group, provides a tuneable electronic environment that can be exploited in enantioselective transformations, particularly where modulation of NH acidity is desired. Catalytic screenings should benchmark performance directly against the parent compound VPC‑70063 and Schreiner’s thiourea.

Medicinal Chemistry Hit‑to‑Lead Optimization for c‑Myc‑Related Oncology Targets

The close structural relationship to VPC‑70063 (c‑Myc‑Max inhibitor, IC₅₀ = 8.9 μM) indicates that the target compound may serve as a privileged scaffold for expanding SAR around the benzyl ring [1]. The 4‑methoxy substituent offers a handle for further derivatization and can favorably impact physicochemical properties relative to the unsubstituted lead. Procurement for focused library synthesis should prioritize batches with ≥98% purity to ensure reliable SAR data.

Physicochemical Property Validation in Parallel Analog Studies

The target compound’s computable logP (~5.2) and its para‑substitution isomerism make it a valuable comparator in systematic studies exploring the impact of methoxy positional isomerism on solubility, permeability, and target binding. When designing a matrix of analogs that includes the unsubstituted (VPC‑70063), ortho‑methoxy (CAS 1024572‑83‑5), and para‑methoxy compounds, researchers gain insight into the optimal substitution pattern for balancing potency and drug‑like properties .

Chemical Biology Probe for Hydrogen‑Bonding Interaction Studies

The structural simplicity and confirmed hydrogen‑bonding capacity of the 3,5‑bis(trifluoromethyl)phenyl thiourea core [1] make this compound a suitable probe for investigating NH‑π and NH‑O interactions in protein‑ligand binding sites. The para‑methoxy group serves as an internal spectroscopic handle (UV/IR) that can aid in monitoring binding events, providing a dual advantage for biophysical studies.

Quote Request

Request a Quote for 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.